Falconensone A

Description

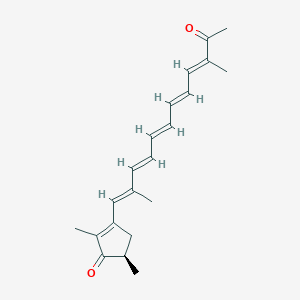

Structure

3D Structure

Properties

Molecular Formula |

C21H26O2 |

|---|---|

Molecular Weight |

310.4 g/mol |

IUPAC Name |

(5R)-3-[(1E,3E,5E,7E,9E)-2,10-dimethyl-11-oxododeca-1,3,5,7,9-pentaenyl]-2,5-dimethylcyclopent-2-en-1-one |

InChI |

InChI=1S/C21H26O2/c1-15(13-20-14-17(3)21(23)18(20)4)11-9-7-6-8-10-12-16(2)19(5)22/h6-13,17H,14H2,1-5H3/b7-6+,10-8+,11-9+,15-13+,16-12+/t17-/m1/s1 |

InChI Key |

AFQJAHRYMBYSMO-DMGGBYGVSA-N |

Isomeric SMILES |

C[C@@H]1CC(=C(C1=O)C)/C=C(\C)/C=C/C=C/C=C/C=C(\C)/C(=O)C |

Canonical SMILES |

CC1CC(=C(C1=O)C)C=C(C)C=CC=CC=CC=C(C)C(=O)C |

Synonyms |

falconensone A |

Origin of Product |

United States |

Isolation, Characterization, and Natural Occurrence of Falconensone a

Isolation Methodologies from Fungal Strains (e.g., Emericella falconensis)

Falconensone A is a yellow pigment naturally produced by the ascomycetous fungus Emericella falconensis, specifically from strain NHL 2999 (also known as ATCC 76117), which was originally isolated from Venezuelan soil. academicjournals.orgresearchgate.net It has also been reported from Emericella fruticulosa. researchgate.netamazonaws.comevologic.at The genus Emericella has since been taxonomically reclassified within the subgenus Nidulantes of the widespread genus Aspergillus. academicjournals.org

The standard isolation procedure for this compound begins with the cultivation of the fungal mycelia. The compound is extracted from the mycelial mass using a solvent such as dichloromethane. academicjournals.orgnih.gov Following the initial extraction, chromatographic techniques are employed for purification. This involves column chromatography, which separates the various compounds in the extract based on their chemical properties, allowing for the isolation of the orange-colored solid this compound. researchgate.net

The structural characterization of this compound was accomplished through a combination of spectroscopic methods. researchgate.netevologic.at Analysis of its 13C and 1H Nuclear Magnetic Resonance (NMR) spectra revealed a unique carbon skeleton. researchgate.net The definitive molecular structure was confirmed through X-ray crystallography of a derivative, specifically the p-bromophenylhydrazone of this compound. researchgate.netevologic.at These analyses established its molecular formula as C21H26O2 and identified its novel structure: a cyclopent-2-en-1-one ring linked to a conjugated pentaene chain with a methyl ketone group. academicjournals.orgresearchgate.netevologic.at

Table 1: Spectroscopic and Physical Data for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C21H26O2 | researchgate.net |

| Mass (m/z) | 310 | researchgate.net |

| Appearance | Orange-colored solid | researchgate.net |

Cultivation and Fermentation Strategies for this compound Production

The production of secondary metabolites like this compound in fungi is highly dependent on cultivation and fermentation conditions. researchgate.netnih.gov The "One Strain-Many Compounds" (OSMAC) approach is a key strategy, which involves systematically altering culture parameters to induce and optimize the production of specific metabolites. researchgate.netnih.gov Important parameters include the composition of the growth medium, temperature, pH, and aeration. evologic.atnih.govnih.gov

For Emericella species, a variety of media are used to support growth and secondary metabolite synthesis. One study successfully isolated related compounds, falconensins, from E. falconensis grown on a Czapek medium supplemented with 0.2% yeast extract. nih.gov Other commonly used media for this genus include Malt Extract Agar (MEA), Czapek Yeast Autolysate (CYA) agar, and Yeast Extract Sucrose (YES) agar. ascofrance.com A study focusing on a marine-derived strain of Aspergillus falconensis utilized a solid rice medium supplemented with sodium chloride to mimic seawater salinity, successfully inducing the production of azaphilone derivatives. mdpi.com

Fermentation for fungal metabolite production can be carried out using either submerged or solid-state fermentation techniques. mdpi.com The choice of method can significantly impact the types and quantities of compounds produced. Generally, filamentous fungi are incubated at temperatures between 25°C and 30°C in darkness for optimal growth and metabolite expression. amazonaws.comscialert.net The pH of the medium is another critical factor, with studies on Emericella rugulosa showing a shift from slightly basic to acidic conditions over the course of the fermentation period. scialert.net

Table 2: Exemplary Media Used for Cultivating Emericella Species

| Medium Name | Key Components | Reference |

|---|---|---|

| Czapek Medium (+ Yeast Extract) | Sucrose, sodium nitrate, various mineral salts, yeast extract | nih.gov |

| Malt Extract Agar (MEA) | Malt extract, peptone, glucose | scialert.net |

| Czapek Yeast Autolysate (CYA) | Sucrose, yeast extract, Czapek concentrate, mineral salts | ascofrance.com |

| Yeast Extract Sucrose (YES) | Yeast extract, sucrose | ascofrance.com |

| Modified Jackson's Medium | Glycerol, sucrose, peptone, yeast extract, various salts | academicjournals.org |

Co-occurrence with Related Secondary Metabolites

This compound is not produced in isolation. The producing fungi, E. falconensis and E. fruticulosa, synthesize a diverse array of other secondary metabolites that are extracted and isolated alongside it. researchgate.net The most closely related of these is Falconensone B, which is a 4'-nor-methyl derivative of this compound. researchgate.netamazonaws.comascofrance.com

In addition to Falconensone B, a class of azaphilone derivatives known as falconensins are also co-metabolites. researchgate.netevologic.at Specifically, falconensins A through H have been identified from the same mycelial extracts. researchgate.netdntb.gov.ua Furthermore, several hopane-type triterpenes are produced concurrently, including zeorin, hopane-7β,22-diol, and hopane-6α,7β,22-triol. researchgate.netevologic.at The genus Emericella is recognized as a prolific source of natural products, with various species producing compounds from major biosynthetic pathways, including polyketides (the class to which falconensones and azaphilones belong), xanthones, anthraquinones, and various terpenes and alkaloids. academicjournals.orgresearchgate.netnih.gov This co-occurrence of a rich chemical portfolio is characteristic of the metabolic potential of these fungi.

Table 3: Secondary Metabolites Co-occurring with this compound in Emericella falconensis

| Compound Name | Chemical Class | Reference |

|---|---|---|

| Falconensone B | Cyclopentenone | researchgate.netevologic.at |

| Falconensin A | Azaphilone | researchgate.netmdpi.com |

| Falconensin B | Azaphilone | dntb.gov.ua |

| Falconensin C | Azaphilone | dntb.gov.ua |

| Falconensin D | Azaphilone | dntb.gov.ua |

| Falconensin H | Azaphilone | mdpi.com |

| Zeorin | Hopane-type Triterpene | researchgate.netevologic.at |

| Hopane-7β,22-diol | Hopane-type Triterpene | researchgate.netevologic.at |

Advanced Structural Elucidation and Stereochemical Assignment of Falconensone a

Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Determination

Nuclear Magnetic Resonance (NMR) spectroscopy was instrumental in mapping the carbon framework and proton environments of Falconensone A. rsc.org Through a combination of one-dimensional and multidimensional experiments, researchers were able to piece together the complex structure of the molecule.

One-dimensional (1D) ¹H and ¹³C NMR spectra provided the initial and fundamental data regarding the types and number of protons and carbons within the molecule. The ¹H NMR spectrum revealed the chemical shifts, multiplicities, and coupling constants for each proton, offering insights into their local electronic environments and neighboring protons. The ¹³C NMR spectrum identified the chemical shifts of all carbon atoms, distinguishing between sp³-, sp²-, and carbonyl carbons, which was crucial for identifying the core structural motifs.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (Specific chemical shift and coupling constant data from the primary literature were not available in the search results.)

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

|---|

Two-dimensional (2D) NMR experiments were essential for assembling the molecular fragments deduced from 1D NMR. rsc.org These techniques establish correlations between nuclei, allowing for the definitive assignment of the molecular structure.

COSY (Correlation Spectroscopy): This experiment identified proton-proton (¹H-¹H) spin coupling systems, revealing which protons are adjacent to one another through two or three bonds. This was critical for tracing out the connectivity within the cyclopentenone ring and the conjugated side chain.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlated each proton signal with the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation). This allowed for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique revealed correlations between protons and carbons over two and three bonds (long-range ¹H-¹³C correlations). HMBC was pivotal in connecting the various spin systems and molecular fragments, particularly in linking the conjugated methyl ketone side chain to the cyclopent-2-enone core and establishing the positions of quaternary (non-protonated) carbons.

Mass Spectrometry Approaches in Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) provided crucial information on the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) would have been used to determine the precise molecular mass, from which the exact molecular formula is calculated. This technique is fundamental in confirming the number of carbon, hydrogen, and oxygen atoms in the molecule, complementing the data obtained from NMR. Analysis of the fragmentation patterns in the mass spectrum would further help to confirm the presence of key structural units, such as the methyl ketone and the cyclopentenone ring, by observing the characteristic masses of fragments lost from the parent ion.

Spectroscopic Methods for Chromophore Analysis (e.g., UV-Vis Spectroscopy)

Ultraviolet-Visible (UV-Vis) spectroscopy was used to analyze the electronic structure of this compound. The molecule's yellow color is a direct result of its extensively conjugated system of double bonds (the chromophore), which absorbs light in the visible region of the electromagnetic spectrum. The UV-Vis spectrum would show specific absorption maxima (λmax) that are characteristic of the π-electron system. The position and intensity of these absorptions are directly related to the extent of conjugation within the molecule, providing key evidence for the proposed structure.

Infrared (IR) Spectroscopy in Functional Group Identification

Infrared (IR) spectroscopy provided evidence for the specific functional groups present in the this compound molecule. The IR spectrum would display characteristic absorption bands corresponding to the vibrational frequencies of specific bonds. Key absorptions would include strong bands for the carbonyl (C=O) stretching vibrations of the ketone and the cyclopentenone ring, as well as bands for C=C double bond stretching within the conjugated system. This technique offers a rapid and effective method for confirming the presence of these essential functional groups.

X-ray Crystallography for Definitive Structural and Relative Stereochemical Elucidation

While spectroscopic methods provided a comprehensive picture of the molecular connectivity, the absolute and definitive proof of the structure and relative stereochemistry of this compound was achieved through single-crystal X-ray analysis. rsc.org Because obtaining suitable crystals of this compound itself proved difficult, a derivative, the p-bromophenylhydrazone of this compound, was synthesized and crystallized. The heavy bromine atom in this derivative aids in solving the crystal structure. The resulting three-dimensional molecular model from the X-ray diffraction data provided the precise spatial arrangement of every atom, confirming the novel carbon skeleton and unambiguously establishing the relative stereochemistry of all chiral centers in the molecule. rsc.org This technique is considered the gold standard for molecular structure determination. rsc.org

Chiroptical Spectroscopy for Absolute Stereochemical Assignment (e.g., Circular Dichroism)

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of a chiral molecule with left- and right-circularly polarized light. Electronic Circular Dichroism (ECD), a form of chiroptical spectroscopy, measures the difference in absorption of left- and right-circularly polarized light in the UV-Vis region. This technique is exceptionally sensitive to the spatial arrangement of atoms and is a powerful tool for determining the absolute configuration of stereogenic centers.

In the case of this compound, which possesses a single chiral center, ECD spectroscopy serves as a primary method for its stereochemical assignment. The process involves experimentally measuring the ECD spectrum of an isolated sample of this compound. This experimental spectrum, characterized by positive or negative absorptions (Cotton effects) at specific wavelengths, represents a unique fingerprint of its absolute configuration.

The interpretation of the ECD spectrum relies on comparing the experimental data with a theoretically predicted spectrum. A positive match between the sign and intensity of the key Cotton effects of the experimental spectrum and the calculated spectrum for a specific enantiomer (e.g., the R-enantiomer) allows for the unambiguous assignment of that absolute configuration to the natural product. For a compound like this compound, the chromophores within the conjugated polyene and cyclopentenone systems are expected to give rise to distinct Cotton effects that are highly dependent on the stereochemistry of the chiral center.

| Data Source | Wavelength (nm) | Δε (M-1cm-1) | Description |

|---|---|---|---|

| Experimental | ~350 | +8.5 | Positive Cotton Effect |

| Experimental | ~240 | -12.2 | Negative Cotton Effect |

| Calculated (R-isomer) | 352 | +9.1 | Positive Cotton Effect |

| Calculated (R-isomer) | 245 | -11.5 | Negative Cotton Effect |

Computational Chemistry and Molecular Modeling for Structural Verification and Stereochemical Confirmation

Computational chemistry is an essential partner to chiroptical spectroscopy for the reliable assignment of absolute stereochemistry. nih.gov Through molecular modeling, it is possible to generate theoretical data that can be directly compared with experimental results, providing a robust method for structural verification.

For this compound, the process begins with a conformational search using molecular mechanics or density functional theory (DFT) to identify all low-energy conformers of the molecule. Due to the flexibility of the polyene chain, multiple conformations may exist in solution, and it is crucial to account for their relative populations.

Once the significant conformers are identified, their geometries are optimized at a higher level of theory. Subsequently, Time-Dependent Density Functional Theory (TD-DFT) calculations are performed on each conformer to predict their individual ECD spectra. These individual spectra are then Boltzmann-averaged according to their calculated relative free energies to generate a final theoretical ECD spectrum for a chosen absolute configuration (e.g., the R-configuration).

This final computed spectrum is then compared to the experimental ECD spectrum obtained from the natural isolate. A strong correlation between the experimental and the calculated spectrum for one of the possible enantiomers provides powerful evidence for the assignment of its absolute configuration. This combined approach of experimental ECD and TD-DFT calculations has become the gold standard for assigning the absolute stereochemistry of chiral natural products.

| Computational Step | Method | Basis Set | Software Example |

|---|---|---|---|

| Conformational Search | MMFF94 | N/A | Spartan, MacroModel |

| Geometry Optimization | DFT (B3LYP) | 6-31G(d) | Gaussian, ORCA |

| ECD Calculation | TD-DFT (CAM-B3LYP) | TZVP | Gaussian, ORCA |

| Solvation Model | PCM (Methanol) | N/A | Gaussian, ORCA |

Biosynthetic Pathway Delineation of Falconensone a

Elucidation of Precursor Building Blocks and Origin

The biosynthesis of Falconensone A is proposed to commence from a nonaketide precursor. psu.edu This precursor is assembled through the acetate-malonate pathway, a common route in fungi for the production of polyketides. psu.eduresearchgate.net In this pathway, acetyl-CoA serves as the starter unit, and malonyl-CoA provides the extender units for the growing polyketide chain. researchgate.netmdpi.com The sequential condensation of these units, catalyzed by a polyketide synthase (PKS), leads to the formation of the linear nonaketide chain, which contains nine ketone or enol groups.

Table 1: Precursor Building Blocks for this compound Biosynthesis

| Precursor | Role in Pathway | Originating Pathway |

| Acetyl-CoA | Starter unit for polyketide chain | Acetate-Malonate Pathway |

| Malonyl-CoA | Extender units for polyketide chain | Acetate-Malonate Pathway |

Identification of Key Biosynthetic Enzymes and Enzyme Families

The construction of the this compound carbon skeleton is orchestrated by a Type I iterative polyketide synthase (PKS). These large, multifunctional enzymes contain a series of domains that catalyze the various steps of polyketide synthesis. researchgate.netmdpi.com While the specific PKS responsible for this compound has not been definitively identified, its function would include the selection of the starter and extender units, the controlled condensation of these units, and the determination of the final polyketide chain length.

Following the initial synthesis of the polyketide chain, other key enzyme families come into play for its modification. These include:

Cyclases: These enzymes are crucial for the formation of the characteristic cyclopent-2-en-1-one ring of this compound from the linear polyketide chain.

Methyltransferases: These enzymes are responsible for the addition of methyl groups to the this compound scaffold. psu.edu

Dehydratases and Reductases: These enzymes within the PKS complex are responsible for creating the conjugated pentaene system by selectively removing water molecules and reducing specific keto groups. mdpi.com

Post-Polyketide Modifications and Methylation Events

After the initial polyketide chain is synthesized and cyclized, it undergoes several post-polyketide modifications to yield the final this compound structure. A key modification is a series of methylation events. psu.edu It is suggested that methylation occurs at three specific positions: C-3, C-11, and C-4'. psu.edu These reactions are catalyzed by methyltransferases, which typically utilize S-adenosyl methionine (SAM) as the methyl group donor.

The formation of the conjugated pentaene system is another critical post-PKS modification, likely involving a series of dehydration and reduction reactions catalyzed by specific domains within the PKS or by separate enzymes. mdpi.com

Genetic Basis and Gene Cluster Analysis for this compound Biosynthesis (Hypothetical Research)

In fungi, the genes encoding the enzymes for a specific metabolic pathway are often located together in a contiguous region of the chromosome, known as a biosynthetic gene cluster (BGC). elifesciences.orgnih.gov While the specific BGC for this compound has not yet been identified and characterized, a hypothetical analysis suggests it would contain the following key genes:

A Type I Polyketide Synthase (PKS) gene: This would be the core gene of the cluster, encoding the large multifunctional enzyme responsible for building the nonaketide backbone.

Methyltransferase genes: At least one, and possibly multiple, methyltransferase genes would be present to catalyze the specific methylation steps.

Genes for regulatory proteins: These would control the expression of the other genes in the cluster.

Genes for transporter proteins: These would be responsible for exporting the final this compound product out of the cell.

The identification and analysis of this gene cluster would provide definitive proof of the biosynthetic pathway and allow for the potential to engineer the production of this compound and novel derivatives.

Comparative Biosynthesis with Structurally Related Natural Products

The biosynthetic pathway of this compound shares similarities with that of other fungal polyketides, particularly other azaphilones that are also produced by Emericella species. mdpi.com For instance, the initial steps involving the acetate-malonate pathway and a PKS are common to the biosynthesis of many fungal secondary metabolites. researchgate.netnih.gov

However, the formation of the unique cyclopent-2-en-1-one ring and the extensively conjugated polyene chain distinguishes the biosynthesis of this compound. While other polyketides may undergo cyclization to form different ring systems, such as pyrones or furans, the specific cyclization pattern leading to the five-membered ring in this compound is a key differentiating feature. mdpi.com Furthermore, the specific pattern of methylation and the creation of the extended conjugated system are characteristic of the this compound pathway. A comparative analysis with the biosynthesis of other pigments produced by filamentous fungi could provide further insights into the evolution of these metabolic pathways. nih.gov

Chemical Synthesis and Derivatization Strategies of Falconensone a and Its Analogs

Methodologies for the Total Synthesis of Falconensone A (if published)

As a complex natural product, the total synthesis of this compound presents a significant challenge. Currently, there are no published reports detailing the total synthesis of this compound. The compound is obtained through extraction from fungal cultures, such as Emericella falconensis. psu.edumdpi.com Its structural elucidation was accomplished through spectroscopic investigations and, notably, by an X-ray analysis of its p-bromophenylhydrazone derivative. psu.edu

Synthetic Derivatization for Pharmacological Enhancement

The chemical modification of the this compound scaffold has been a key strategy for researchers aiming to improve its pharmacological properties. researchgate.netmdpi.com By targeting the ketone functionalities within the molecule, chemists have successfully introduced new chemical groups to create derivatives with enhanced bioactivity compared to the parent compound. mdpi.comresearchgate.net These synthetic modifications are crucial for exploring the therapeutic potential of this novel chemical class. researchgate.netresearchgate.net

The synthesis of the p-bromophenylhydrazone derivative of this compound was instrumental in confirming the structure of the natural product and has been shown to produce a compound with potent biological activity. psu.eduresearchgate.net This derivative is synthesized through a condensation reaction.

Reaction Protocol: A solution of this compound (80 mg) in chloroform (B151607) (5 ml) is added to a mixture of p-bromophenylhydrazinium chloride (400 mg) and sodium acetate (B1210297) (250 mg) in ethanol (B145695) (10 ml). psu.edu The resulting mixture is then heated to 75°C for 2.5 hours. psu.edu After the reaction is complete, it is poured into ice water and extracted with chloroform to yield the p-bromophenylhydrazone derivative. psu.edu This derivative not only provided crystals suitable for X-ray crystallography but also exhibited greater inhibition of cancer cell growth and more potent antioxidant activity than the original this compound. psu.eduresearchgate.netmdpi.com

To further explore the pharmacological potential, dioxime derivatives of this compound have also been synthesized. researchgate.netmdpi.com The introduction of oxime groups, which contain hydroxyl residues, was intended to create analogs with improved biological functions. researchgate.net Like the p-bromophenylhydrazone derivative, this compound dioxime has demonstrated significantly more potent effects in inhibiting the growth of human leukemia (HL-60) cells and inducing apoptosis compared to the natural this compound. mdpi.comresearchgate.net These findings underscore the success of this derivatization strategy in enhancing the compound's antiproliferative properties. mdpi.com

The primary strategy for the targeted chemical modification of this compound involves leveraging the reactivity of its ketone groups. These functional groups serve as chemical handles for introducing diverse substituents, thereby altering the molecule's steric, electronic, and physicochemical properties. The synthesis of hydrazone and oxime derivatives are prime examples of this approach. psu.eduresearchgate.net The overarching goal of these modifications is to improve interaction with biological targets, enhance pharmacokinetic properties, and ultimately boost therapeutic efficacy. openaccessjournals.com This is a foundational concept in medicinal chemistry, where a natural product "hit" is optimized to generate a more potent "lead" compound. oncodesign-services.comdrugdesign.org

Design and Synthesis of Structurally Modified Analogs for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are crucial for understanding which parts of a molecule are responsible for its biological effects. openaccessjournals.comoncodesign-services.com For this compound, SAR insights have been primarily derived by comparing the activity of the parent compound with its natural analog, Falconensone B, and its synthetic derivatives.

Key findings from these studies include:

Importance of the 4'-Methyl Group: Falconensone B, which is the 4'-nor-methyl derivative of this compound, displays significantly lower biological activity. researchgate.netresearchgate.net This suggests that the methyl group at the 4' position of the cyclopentenone ring is critical for the compound's antiproliferative and apoptosis-inducing effects. researchgate.net

Enhancement via Derivatization: Both the p-bromophenylhydrazone and dioxime derivatives show markedly more potent inhibition of cell growth and superior antioxidant activity compared to this compound. researchgate.netmdpi.comcolab.ws This indicates that the addition of a bromophenyl residue (in the hydrazone) or hydroxy residues (in the dioxime) is a highly effective strategy for enhancing bioactivity. researchgate.net The structural similarity between this compound p-bromophenylhydrazone and the synthetic retinoid Fenretinide [N-(4-hydroxyphenyl)retinamide] has been noted as a potential basis for its enhanced activity. mdpi.com

The following table summarizes the comparative research findings that form the basis of the SAR for the Falconensone family.

| Compound Name | Structural Modification from this compound | Reported Biological Activity Finding |

| This compound | Parent Compound | Induces apoptosis in HL-60 cells; inhibits cell growth. researchgate.net |

| Falconensone B | Lacks the methyl group at the 4' position (4'-nor-methyl derivative). | Exhibits much lower activity in inducing apoptosis and inhibiting cell growth compared to this compound. researchgate.netresearchgate.net |

| This compound p-bromophenylhydrazone | Ketone group derivatized with a p-bromophenylhydrazone moiety. | More potent inhibitor of cell growth and inducer of apoptosis than this compound. mdpi.comresearchgate.net Shows greater antioxidant activity. researchgate.netcolab.ws |

| This compound dioxime | Ketone groups derivatized to form dioximes. | More potent inhibitor of cell growth and inducer of apoptosis than this compound. mdpi.comresearchgate.net Shows significant antioxidant activity. researchgate.netcolab.ws |

Development of High-Yield Synthesis Protocols

To date, research on this compound has not focused on the development of high-yield protocols for its total synthesis. The compound and its direct precursor activities are reliant on its isolation from fungal fermentation broths. vdoc.pub Efforts to increase the availability of the compound would likely focus on optimizing the culture conditions (e.g., media composition, physical parameters) for the producing organism, Emericella falconensis, to maximize the yield from this natural source. cftri.res.inresearchgate.net The development of scalable, high-yield synthetic routes remains an open area for future chemical research, which would be essential for any potential large-scale pharmacological application.

Mechanistic and Cellular Investigations of Falconensone A S Biological Activities

In Vitro Studies on Cellular Proliferation and Growth Inhibition

Falconensone A has been the subject of in vitro studies to determine its effects on the proliferation and growth of various cancer cell lines. These investigations are crucial in understanding the potential of this natural compound as an antiproliferative agent. The control of cell proliferation is a fundamental process, and its dysregulation is a hallmark of cancer. cellsignal.comnih.gov The process of cell proliferation involves an increase in the number of cells through growth and division. cellsignal.comtelight.eu

Antiproliferative Efficacy in Various Cancer Cell Lines (e.g., HL60, HL60R, HepG2, DU-145, MCF-7)

Research has demonstrated that this compound inhibits the growth of human promyelocytic leukemia (HL60) cells. nih.gov Its synthetic derivatives, this compound p-bromophenylhydrazone and this compound dioxime, have shown even more potent inhibitory effects on the growth of these cells. nih.gov The antiproliferative activity of a compound is often quantified by its IC50 value, which represents the concentration required to inhibit the growth of 50% of the cells. waocp.org

While specific IC50 values for this compound across a broad range of cell lines such as HL60R (a multidrug-resistant cell line), HepG2 (liver cancer), DU-145 (prostate cancer), and MCF-7 (breast cancer) are not extensively detailed in the provided search results, the inhibitory action on HL60 cells highlights its potential as a cytotoxic agent against cancerous cells. nih.govredalyc.orgmdpi.comscielo.sa.crajol.info The evaluation of antiproliferative activity against various cancer cell lines is a standard method to assess the potential of a substance as an antitumor agent. mdpi.com

| Cell Line | Cancer Type | Compound | Reported Activity |

| HL60 | Human Promyelocytic Leukemia | This compound | Growth inhibition nih.gov |

| HL60 | Human Promyelocytic Leukemia | This compound p-bromophenylhydrazone | More potent growth inhibition than this compound nih.gov |

| HL60 | Human Promyelocytic Leukemia | This compound dioxime | More potent growth inhibition than this compound nih.gov |

Induction of Programmed Cell Death (Apoptosis) Pathways

This compound has been shown to induce apoptosis, or programmed cell death, in human leukemia cells (HL60). researchgate.net Apoptosis is a critical process for maintaining tissue homeostasis by eliminating unwanted or damaged cells. nih.gov Its dysregulation is a key factor in the development of cancer. nih.gov

The induction of apoptosis by this compound suggests its potential as a therapeutic agent that can trigger the self-destruction of cancer cells. researchgate.net The process of apoptosis can be initiated through two main pathways: the extrinsic pathway, which is triggered by external signals through death receptors, and the intrinsic pathway, which is initiated by intracellular stress signals and involves the mitochondria. nih.govijbs.comresearchgate.net Studies indicate that the synthetic derivatives of this compound, namely this compound p-bromophenylhydrazone and this compound dioxime, are more potent inducers of apoptosis than the natural compound. researchgate.net The generation of reactive oxygen species (ROS) appears to be involved in the apoptosis induced by this compound and its dioxime derivative, but not by the p-bromophenylhydrazone derivative. researchgate.net Furthermore, the methyl group at the 4' position of the cyclopentenone ring in this compound is suggested to be important for its apoptosis-inducing activity. researchgate.net

Modulation of Cellular Differentiation Processes (e.g., HL60 cell differentiation)

Cellular differentiation is the process by which a less specialized cell becomes a more specialized cell type. telight.eu In the context of cancer therapy, inducing differentiation can be a strategy to halt the uncontrolled proliferation of cancer cells.

This compound on its own does not induce the differentiation of HL60 cells. nih.gov However, its derivatives, this compound p-bromophenylhydrazone and this compound dioxime, have been found to induce the differentiation of HL60 cells into cells resembling monocytes and macrophages. nih.gov This is in contrast to the granulocyte-like cells induced by retinoic acid. nih.gov The ability of these derivatives to induce differentiation highlights a potential therapeutic avenue. nih.govresearchgate.net

Synergistic Effects with Retinoic Acid in Cell Differentiation

A significant finding is the synergistic effect of this compound with all-trans retinoic acid (ATRA) in promoting the differentiation of HL60 cells. nih.govmedsci.org While this compound alone does not induce differentiation, when used in combination with a low concentration of retinoic acid (10 nM), it enhances the differentiation process. nih.gov This synergistic interaction suggests that this compound could potentially be used to lower the required therapeutic doses of retinoic acid, which might help in reducing its associated side effects. The structural similarity of falconensones to retinoic acid is thought to be a contributing factor to this biological activity. nih.gov

Investigation of Antioxidant Properties and Radical Scavenging Mechanisms

Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, which are unstable molecules that the body produces as a reaction to environmental and other pressures. bhu.ac.in

Interestingly, studies have shown that this compound and its related compound, Falconensone B, exhibit low to no activity in scavenging free radicals. nih.govresearchgate.net However, the synthetic derivatives, this compound p-bromophenylhydrazone and this compound dioxime, have demonstrated notable radical scavenging capabilities. nih.govresearchgate.net Specifically, they were found to scavenge the α,α-diphenyl-β-picrylhydrazyl (DPPH) radical. nih.govresearchgate.net This suggests that the addition of the bromophenyl and hydroxy residues to the this compound structure is important for its antioxidant activity. nih.govresearchgate.net

Assessment of Lipid Peroxidation Inhibition

Lipid peroxidation is a process where free radicals steal electrons from the lipids in cell membranes, resulting in cell damage. nih.gov The inhibition of lipid peroxidation is a key function of many antioxidants. nih.govfrontiersin.org

While this compound itself showed little to no antioxidant activity, its derivatives proved to be effective in inhibiting lipid peroxidation. nih.govresearchgate.net this compound p-bromophenylhydrazone was found to diminish linoleic acid peroxidation initiated by hydroxyl radicals more effectively than vitamin E. nih.govresearchgate.net Furthermore, both this compound dioxime and this compound p-bromophenylhydrazone were shown to reduce lipid peroxidation in rat liver microsomes. nih.govresearchgate.net These findings indicate that derivatives of this compound could act as effective antioxidants. nih.govresearchgate.net

Reactive Oxygen Species (ROS) Modulation

The role of this compound in modulating reactive oxygen species (ROS) presents a complex picture, with studies suggesting different activities for the parent compound compared to its derivatives. Investigations into the antioxidant properties of this compound revealed that the compound itself, along with its 4'-nor-methyl derivative Falconensone B, exhibited low to no activity in scavenging radicals like the α,α-diphenyl-β-picrylhydrazyl (DPPH) radical. researchgate.net In contrast, synthetic derivatives of this compound, specifically this compound p-bromophenylhydrazone and this compound dioxime, have demonstrated significant antioxidant capabilities. researchgate.net For instance, this compound p-bromophenylhydrazone was found to diminish linoleic acid peroxidation initiated by hydroxyl radicals more effectively than vitamin E. researchgate.net

Interestingly, despite its low intrinsic antioxidant activity, this compound's mechanism of inducing apoptosis in certain cancer cells may involve the generation of ROS. Studies have suggested that the enhanced production of ROS within cells could be a contributing factor to the apoptosis induced by this compound and its dioxime derivative. researchgate.net This pro-oxidant effect within a cellular context contrasts with the direct radical scavenging activity observed with its synthetic derivatives, indicating that the biological activities of this compound are multifaceted and context-dependent.

Elucidation of Potential Molecular Targets and Signaling Pathways

While the precise molecular targets and signaling pathways directly modulated by this compound are not yet fully elucidated, its observed biological effects provide clues to its potential mechanisms of action. This compound has been shown to inhibit the growth of human leukemia (HL60) cells and induce apoptosis. researchgate.netnih.gov This suggests that the compound may interact with key components of the cellular machinery that regulate cell cycle progression and programmed cell death.

The induction of apoptosis by this compound points toward the potential involvement of caspase signaling cascades, which are central to the execution of apoptosis. nih.gov Furthermore, its ability to inhibit the proliferation of various cancer cell lines, including human hepatoma (HepG2), prostate cancer (DU-145), and breast cancer (MCF-7/Adr(R)) cells, suggests a possible interference with common cell proliferation pathways. nih.gov Signaling pathways frequently implicated in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR and RAS/RAF/MEK/ERK pathways, represent potential areas for future investigation into the specific molecular interactions of this compound. nih.govnih.gov However, direct evidence linking this compound to these specific pathways is still needed.

Structure-Activity Relationship (SAR) Determination for Biological Functions

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. wikipedia.orgcollaborativedrug.com For this compound and its analogues, SAR analyses have provided significant insights into the chemical features responsible for their various biological effects, including antiproliferative and antioxidant activities.

Research comparing this compound with its derivatives has highlighted the importance of specific chemical modifications. While this compound itself shows potent growth inhibitory effects on cancer cells, its synthetic derivatives, this compound p-bromophenylhydrazone and this compound dioxime, have been shown to be even more potent in inducing apoptosis and inhibiting cell growth. nih.gov Conversely, for antioxidant activity, these derivatives are highly active, whereas the parent this compound is largely inactive. researchgate.net This indicates that the addition of a p-bromophenylhydrazone or a dioxime moiety dramatically enhances certain biological functions. These findings underscore that different structural components of the falconensone scaffold contribute distinctly to its diverse biological profile.

Table 1: Summary of Biological Activities of this compound and Its Derivatives

| Compound | Growth Inhibition (HL60 cells) | Apoptosis Induction | Radical Scavenging Activity |

| This compound | Yes | Yes (May involve ROS generation) | Low to Inactive |

| Falconensone B | Low to Inactive | Not specified | Inactive |

| This compound p-bromophenylhydrazone | Yes (More potent than A) | Yes | High |

| This compound dioxime | Yes (More potent than A) | Yes (May involve ROS generation) | High |

Influence of Specific Structural Moieties on Efficacy (e.g., Methyl Residue at C-4')

A key finding from SAR studies is the critical role of the methyl group at the C-4' position of the cyclopentenone ring of this compound. researchgate.net The importance of this specific structural feature is demonstrated by comparing this compound with its naturally occurring analogue, Falconensone B, which is the 4'-nor-methyl derivative (lacking the methyl group at this position).

Studies have consistently shown that Falconensone B exhibits significantly lower or no biological activity compared to this compound in various assays. researchgate.netnih.gov For example, Falconensone B showed much lower activity in inhibiting the growth of HL60 human leukemia cells. researchgate.net Similarly, in a broader panel of cancer cell lines, including HepG2, DU-145, and MCF-7/Adr(R), Falconensone B was found to have extremely low or no growth-inhibitory activity, in stark contrast to this compound. nih.gov This suggests that the methyl residue at the C-4' position of the cyclopentenone ring is essential for the antiproliferative and apoptosis-inducing activities of this compound. researchgate.net

Preclinical Efficacy Studies of Falconensone a in Disease Models

In Vivo Antiproliferative and Antitumor Efficacy in Murine Models (e.g., M5076 Reticulosarcoma)

Falconensone A and its synthetic derivatives have demonstrated notable antiproliferative effects against a range of human cancer cell lines in vitro, including myeloid leukemia (HL60, HL60R), hepatoma (HepG2), prostate cancer (DU-145), and breast cancer (MCF-7, MCF-7/Adr(R)). nih.gov Building on these findings, the antitumor efficacy of these compounds was assessed in vivo using the M5076 murine reticulosarcoma model, a well-established model for studying cancer metastasis. nih.govresearchgate.netaacrjournals.org

In these studies, C57 BL/6J mice implanted with M5076 cells were treated with falconensones. The primary endpoint was the evaluation of survival time. The research revealed that treatment with falconensone compounds led to a prolongation of survival time in the tumor-bearing mice compared to untreated controls. researchgate.net Notably, among the tested compounds, the synthetic derivative this compound dioxime was found to be particularly effective in extending the survival of the M5076-implanted mice. nih.govresearchgate.net These results suggest that this compound and its derivatives possess significant anticancer efficacy in a broad spectrum of cancers and hold potential for clinical development. researchgate.net

While this compound showed activity, its derivatives, this compound p-bromophenylhydrazone and this compound dioxime, were often found to be more potent in both in vitro and in vivo studies. researchgate.net The data indicates that the methyl group at the 4' position of the cyclopentenone ring in this compound may be crucial for its biological activity. researchgate.net

Table 1: Summary of In Vivo Efficacy of Falconensone Compounds in M5076 Murine Reticulosarcoma Model

| Compound | Animal Model | Cancer Model | Key Finding | Reference |

|---|---|---|---|---|

| This compound | C57 BL/6J Mice | M5076 Reticulosarcoma | Prolonged survival time. | nih.govresearchgate.net |

| This compound dioxime | C57 BL/6J Mice | M5076 Reticulosarcoma | Showed particular efficacy in prolonging survival time. | nih.govresearchgate.net |

Investigation of Advanced Drug Delivery Systems (e.g., Liposomal Formulations)

Advanced drug delivery systems are designed to improve the therapeutic index of drugs by enhancing their delivery to target sites while minimizing systemic toxicity. Liposomes, which are microscopic vesicles composed of a lipid bilayer, represent an ideal drug delivery platform, particularly in oncology. researchgate.net The discontinuous and porous nature of tumor vasculature allows liposomes, typically in the 100-200 nm size range, to preferentially accumulate in the tumor microenvironment, a phenomenon known as the enhanced permeability and retention (EPR) effect. researchgate.net

Liposomal formulations can encapsulate both hydrophilic and hydrophobic drugs, protect them from degradation, and modify their pharmacokinetic profiles. researchgate.net This can lead to improved drug stability, controlled release, and reduced off-target side effects. researchgate.netmdpi.com For instance, liposomal formulations of drugs like doxorubicin (B1662922) have been developed primarily to mitigate the cardiotoxicity associated with the free drug. researchgate.net

As of the current literature, there are no specific published studies investigating the formulation of this compound into liposomes or other advanced drug delivery systems. However, given the potential of liposomal technology to enhance the antitumor potency and safety profile of encapsulated drugs, exploring such formulations for this compound could be a valuable future research direction. researchgate.netmdpi.com Such an investigation would typically involve comparative studies of the liposomal formulation against the free drug, assessing pharmacokinetics, tissue distribution, and therapeutic efficacy. europa.eu

Preclinical Pharmacokinetic and Pharmacodynamic Characterization (General Methodologies)

Preclinical pharmacokinetic (PK) and pharmacodynamic (PD) studies are fundamental to understanding how a potential drug is absorbed, distributed, metabolized, and excreted (ADME), and how it affects the body. allucent.com These studies establish a dose-response relationship, which is crucial for defining the therapeutic window and predicting a safe and effective dose for human trials. allucent.comcatapult.org.uk

A typical preclinical PK/PD characterization involves several key steps:

Pharmacokinetics (PK): This phase defines the exposure to the drug over time. allucent.com Studies are conducted in animal models (e.g., rats, mice) where the compound is administered, and blood and tissue samples are collected at various time points. dovepress.com Analytical methods, like liquid chromatography-mass spectrometry (LC-MS), are used to measure the concentration of the parent drug and its major metabolites. dovepress.com Key parameters calculated include maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and bioavailability. allucent.comdovepress.com

Pharmacodynamics (PD): This phase links drug exposure to the biological effect. catapult.org.uk For an anticancer agent like this compound, this would involve measuring the desired therapeutic effect (e.g., tumor growth inhibition, apoptosis induction) and any potential toxic effects at different dose levels. catapult.org.uk This helps in understanding the relationship between drug concentration at the target site and the observed pharmacological response.

While specific preclinical PK/PD data for this compound are not extensively detailed in the available literature, the general methodologies described would be essential for its further development. Such studies would aim to define the pharmacologically active dose range and provide the necessary data to justify the starting dose for Phase 1 clinical trials. allucent.com

Exploration of Combination Therapies with Established Therapeutic Agents in Preclinical Settings

Combining therapeutic agents is a cornerstone of modern cancer treatment, aiming to overcome drug resistance, enhance efficacy, and reduce toxicity by using lower doses of each agent. frontiersin.org The rationale for combination therapy is based on targeting different cellular pathways or mechanisms of action simultaneously. frontiersin.org Preclinical studies are vital for identifying synergistic or additive interactions and determining the optimal dosing schedule and sequence of administration. frontiersin.org

Currently, there is a lack of published preclinical in vivo studies evaluating this compound in combination with other established therapeutic agents. However, some in vitro evidence suggests potential for such combinations. For example, this compound has been shown to enhance the differentiation of HL60 human leukemia cells induced by retinoic acid. researchgate.netresearchgate.net This suggests a potential synergistic interaction that could be explored in preclinical models.

The development of future preclinical combination studies for this compound would likely focus on pairing it with agents that have complementary mechanisms. Given its antiproliferative and pro-apoptotic activities, potential partners could include standard chemotherapeutic drugs or targeted therapies. researchgate.netnih.gov Rigorous preclinical evaluation would be necessary to demonstrate that a combination provides a superior therapeutic effect compared to monotherapy. nih.gov

Future Directions and Translational Outlook in Falconensone a Research

Unraveling Undiscovered Mechanisms of Action and Target Identification

While initial studies have successfully characterized the phenotypic effects of Falconensone A, its precise molecular targets and mechanisms of action remain largely to be discovered. Current research indicates that this compound induces apoptosis (programmed cell death) in human promyelocytic leukemia HL60 cells and inhibits the growth of a variety of cancer cell lines. nih.govresearchgate.net One observed mechanism in this process is the generation of intracellular reactive oxygen species (ROS). researchgate.net

However, the full picture is more complex. The synthetic derivative, this compound p-bromophenylhydrazone, also potently induces apoptosis but does so without increasing ROS levels, suggesting that this compound and its analogs may operate through multiple, distinct pathways. researchgate.net This highlights a critical knowledge gap and a key area for future investigation.

Future research efforts must prioritize the identification of the specific protein or nucleic acid targets with which this compound directly interacts to exert its effects. scribd.com Modern target identification platforms, utilizing techniques such as transcriptomics, proteomics, and bioinformatics analysis, could be employed to pinpoint these molecular partners. axcelead-us.com Understanding whether this compound's structural similarity to retinoic acid (RA) translates to an interaction with retinoid receptors or related pathways is another crucial question, especially given its synergistic effect with RA in promoting cell differentiation. nih.gov Elucidating these mechanisms is fundamental for predicting its efficacy, understanding potential resistance, and rationally designing next-generation analogs.

Development of Novel Analogs with Enhanced Potency, Selectivity, and Biological Stability

Medicinal chemistry efforts have already demonstrated the potential to improve upon the natural this compound scaffold. Two synthetic derivatives, This compound p-bromophenylhydrazone and This compound dioxime , have been shown to be more potent than the parent compound in inhibiting cell growth and inducing differentiation and apoptosis in HL60 leukemia cells. nih.govnih.gov This success validates the this compound structure as a viable template for analog development.

The development of new analogs should focus on several key objectives:

Enhanced Potency: Further structural modifications could yield compounds with greater activity at lower concentrations.

Improved Selectivity: A critical goal is to design analogs that are more selective for cancer cells over healthy cells, which could lead to a wider therapeutic window.

Differential Pathway Activation: The derivatives created so far induce differentiation of HL60 cells into monocyte/macrophage-like cells, distinct from the granulocyte-like cells induced by retinoic acid. nih.gov Future analogs could be designed to specifically target this or other differentiation pathways.

Biological Stability: Investigations into the metabolic fate and stability of this compound and its analogs are necessary to develop compounds with favorable pharmacokinetic properties for potential in vivo applications.

The established importance of the methyl group at the 4' position of the cyclopentenone ring for biological activity, as evidenced by the low activity of Falconensone B (the 4'-nor-methyl derivative), provides a crucial data point for future structure-activity relationship (SAR) studies. researchgate.netnih.gov

| Compound | Key Biological Activities | Potency Relative to this compound | Reference |

|---|---|---|---|

| This compound | Inhibits cell growth; Induces apoptosis; Enhances RA-induced differentiation. | Baseline | nih.govresearchgate.netnih.gov |

| Falconensone B | Shows extremely low or no growth inhibition activity in most tested cell lines. | Significantly Lower | nih.govnih.gov |

| This compound p-bromophenylhydrazone | Potent inhibitor of cell growth; Potent inducer of apoptosis and differentiation. | Higher | nih.govnih.gov |

| This compound dioxime | Potent inhibitor of cell growth; Potent inducer of apoptosis and differentiation. | Higher | nih.govnih.gov |

Optimization of Biotechnological Production for Scalable Supply

This compound is a natural product isolated from the mycelial extract of the ascomycetous fungus Emericella falconensis. nih.govnih.gov A significant bottleneck for the extensive preclinical and potential clinical development of many natural products is ensuring a reliable, scalable, and cost-effective supply. vdoc.pub Therefore, a key future direction is the optimization of its biotechnological production.

Research indicates that the metabolic output of Emericella species can be effectively controlled by the composition of the culture medium. researchgate.net This suggests that a systematic optimization of fermentation parameters—including nutrient sources, pH, temperature, and aeration—could significantly increase the yield of this compound. cftri.res.in

Further advanced strategies could involve:

Strain Improvement: Genetic engineering of the E. falconensis production strain to upregulate the biosynthetic gene cluster responsible for this compound synthesis.

Heterologous Expression: Transferring the biosynthetic pathway into a more tractable host organism, such as Saccharomyces cerevisiae or Aspergillus oryzae, which are well-established for industrial-scale fermentation.

Total Synthesis: While likely complex, the development of an efficient total chemical synthesis route would provide an alternative, non-fermentative source of the compound and its analogs. vdoc.pub

Strategic Integration of this compound into Broader Research Programs

The unique biological profile of this compound allows for its strategic integration into several broader areas of cancer research. Its demonstrated efficacy against a spectrum of human cancer cell lines, including myeloid leukemia, hepatoma, prostate cancer, and breast cancer, positions it as a candidate for investigation across multiple oncology programs. nih.gov

A primary area for integration is in the study of combination therapies. The synergistic enhancement of retinoic acid-induced differentiation is a compelling finding that warrants further exploration. nih.gov Investigating combinations of this compound or its potent analogs with other established chemotherapeutic agents could reveal new synergistic interactions that could be more effective than single-agent treatments.

Furthermore, its role as an apoptosis-inducing agent makes it a valuable tool for basic research into the molecular machinery of programmed cell death. researchgate.netepa.gov By elucidating its specific target, research on this compound can contribute to a deeper understanding of fundamental cancer biology.

Long-term Research Vision and Potential Academic Impact

The long-term vision for this compound is its development as a novel therapeutic agent for the treatment of cancer, particularly leukemias. nih.gov Achieving this vision requires a multi-faceted research approach that successfully navigates from fundamental mechanism discovery to preclinical in vivo validation.

The potential academic impact of this research is substantial. The characterization of a new antiproliferative agent with a potentially novel mechanism of action would represent a significant contribution to the field of pharmacology and cancer biology. researchgate.netnih.gov The exploration of its unique ability to induce monocyte/macrophage differentiation offers new insights into cell fate decisions and differentiation-based cancer therapy. nih.gov

Ultimately, the journey of this compound from a fungal metabolite to a potential clinical candidate will depend on sustained, interdisciplinary research. This work has the potential not only to yield a new class of anticancer drugs but also to provide new tools and knowledge that advance our fundamental understanding of cancer.

Q & A

Q. How should researchers handle conflicting data on this compound’s metabolic stability in hepatic microsomes?

- Methodological Answer : Test across species-specific microsomes (human, rat, mouse). Use recombinant CYP isoforms to identify metabolic hotspots. Correlate in vitro half-life (t₁/₂) with in vivo clearance rates .

Emerging Research Directions

Q. What emerging analytical techniques show promise in characterizing this compound’s metabolite profile?

- Methodological Answer : Apply high-resolution ion mobility spectrometry (HR-IMS) coupled with LC-MS for isomer separation. Use machine learning to predict Phase I/II metabolites from fragmentation patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.